molecular formula C13H14O3 B14436061 Ethyl 3-(4-acetylphenyl)prop-2-enoate CAS No. 82989-26-2

Ethyl 3-(4-acetylphenyl)prop-2-enoate

Cat. No.: B14436061
CAS No.: 82989-26-2
M. Wt: 218.25 g/mol
InChI Key: ZENGWHBUYJFBQT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-acetylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a 4-acetylphenyl substituent at the β-position of the propenoate backbone. This compound is synthesized via the Heck reaction, a palladium-catalyzed cross-coupling process, using 4-bromoacetophenone as a starting material. The reaction proceeds under thermal conditions (120–130°C) to yield the product in 54% yield after purification . The acetyl group confers electron-withdrawing effects, enhancing the electrophilicity of the α,β-unsaturated system, which is critical for applications in Michael addition reactions and pharmaceutical intermediates.

Properties

CAS No.

82989-26-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 3-(4-acetylphenyl)prop-2-enoate

InChI

InChI=1S/C13H14O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-9H,3H2,1-2H3

InChI Key

ZENGWHBUYJFBQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-acetylphenyl)prop-2-enoate can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-acetylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions in ethanol, followed by acidification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-acetylphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-acetylbenzoic acid.

    Reduction: Formation of ethyl 3-(4-hydroxyphenyl)prop-2-enoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-acetylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-acetylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Functional Groups Key Applications Reference
Ethyl 3-(4-acetylphenyl)prop-2-enoate 4-acetylphenyl Acetyl, ester Pharmaceutical synthesis
Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-methoxyphenyl Methoxy, ester Tyrosinase inhibition
Ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate 4-methoxyphenyl, cyano Cyano, methoxy, ester Precursor for bioactive molecules
Ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate (Ethyl caffeate) 3,4-dihydroxyphenyl Dihydroxy, ester Antioxidant, food biomarker
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC/HMS) 4-methoxyphenyl Methoxy, ester UV filters in cosmetics

Key Findings :

Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in this compound is electron-withdrawing, increasing the reactivity of the α,β-unsaturated system toward nucleophilic attack (e.g., in Michael additions). This property is advantageous in synthesizing pharmacologically active derivatives . In contrast, methoxy (in Ethyl-p-methoxycinnamate) and hydroxyl groups (in Ethyl caffeate) are electron-donating, stabilizing the conjugated system. Methoxy-substituted derivatives exhibit tyrosinase inhibition, likely due to enhanced binding to enzyme active sites , while hydroxyl groups in Ethyl caffeate contribute to antioxidant activity via radical scavenging .

Functional Group Additions: The cyano group in Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate introduces strong electron-withdrawing effects, further activating the α,β-unsaturated ester for cycloaddition or amidation reactions. This compound serves as a precursor to 2-propenoylamides with reported bioactivity .

Applications in Industry: UV Filters: Derivatives like IMC and HMS (3-methylbutyl esters) are utilized in sunscreens due to their stability under UV radiation, attributed to the methoxy group’s electron-donating nature and extended alkyl chains enhancing lipophilicity . Food Biomarkers: Ethyl coumarate (Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate) is identified in vinegar, serving as a biomarker for food authenticity. Its hydroxyl group improves solubility in polar matrices compared to acetylated analogs .

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